molecular formula C17H25N3 B2664890 3-(2,5,7-Trimethyl-1,3-diazaadamantan-2-yl)aniline CAS No. 917215-22-6

3-(2,5,7-Trimethyl-1,3-diazaadamantan-2-yl)aniline

Cat. No.: B2664890
CAS No.: 917215-22-6
M. Wt: 271.408
InChI Key: QRPWWLRYBHEEFH-UHFFFAOYSA-N
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Description

3-(2,5,7-Trimethyl-1,3-diazaadamantan-2-yl)aniline is a nitrogen-containing adamantane derivative featuring a meta-substituted aniline group on a 1,3-diazaadamantane scaffold. The compound is characterized by three methyl substituents at the 2-, 5-, and 7-positions of the diazaadamantane ring (Fig. 1). This structural complexity imparts unique steric and electronic properties, making it a candidate for applications in medicinal chemistry and materials science. The compound (Ref: 10-F751402) was commercially available in 500 mg quantities but is currently listed as discontinued, suggesting challenges in synthesis or commercial demand .

Properties

IUPAC Name

3-(2,5,7-trimethyl-1,3-diazatricyclo[3.3.1.13,7]decan-2-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3/c1-15-8-16(2)11-19(9-15)17(3,20(10-15)12-16)13-5-4-6-14(18)7-13/h4-7H,8-12,18H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRPWWLRYBHEEFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC3(CN(C1)C(N(C2)C3)(C)C4=CC(=CC=C4)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-(2,5,7-Trimethyl-1,3-diazaadamantan-2-yl)aniline typically involves the reaction of diazaadamantane derivatives with aniline under specific conditions. The reaction conditions often include the use of catalysts and solvents to facilitate the reaction and achieve high yields . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure consistency and purity of the final product.

Chemical Reactions Analysis

3-(2,5,7-Trimethyl-1,3-diazaadamantan-2-yl)aniline undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding nitro or hydroxyl derivatives, while substitution reactions can introduce various functional groups onto the aniline ring.

Scientific Research Applications

3-(2,5,7-Trimethyl-1,3-diazaadamantan-2-yl)aniline has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(2,5,7-Trimethyl-1,3-diazaadamantan-2-yl)aniline involves its interaction with molecular targets and pathways within biological systems. The diazaadamantane core is known to interact with various enzymes and receptors, potentially modulating their activity. The aniline group can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following diazaadamantane derivatives are selected for comparison based on structural proximity and functional group similarity:

Structural and Functional Differences

A comparative analysis is summarized in Table 1.

Table 1: Structural and Functional Comparison of Diazaadamantane Derivatives

Compound Name CAS Number Substituents on Diazaadamantane Aniline Position Methyl Groups Stereochemistry Molecular Weight (g/mol) Purity Availability
3-(2,5,7-Trimethyl-1,3-diazaadamantan-2-yl)aniline Not provided 2,5,7-Trimethyl Meta (3-position) 3 Undefined Estimated ~285.4* 98%+ Discontinued
4-(5,7-Dimethyl-1,3-diazaadamantan-2-yl)aniline 917216-47-8 5,7-Dimethyl Para (4-position) 2 Undefined Estimated ~257.3* 98%+ Discontinued
3-((1R,3S,5r,7r)-5,7-dimethyl-1,3-diazaadamantan-2-yl)aniline Not provided 5,7-Dimethyl Meta (3-position) 2 (1R,3S,5r,7r) defined Estimated ~257.3* Not specified Available (InterBioScreen)

*Molecular weights estimated based on formula.

Key Observations:

This could influence pharmacokinetic properties in drug design . Para-substituted aniline (4-position) in 4-(5,7-Dimethyl-...) may exhibit distinct electronic effects compared to meta-substituted derivatives, altering reactivity in electrophilic substitution reactions .

In contrast, the stereochemically defined analog remains available, highlighting its niche utility .

Research Findings and Inferences

While direct comparative studies on these compounds are scarce, structural insights allow reasonable inferences:

  • Synthetic Challenges : The trimethyl variant likely requires multi-step regioselective methylation, increasing production costs. highlights the use of dioxane and triethylamine in analogous syntheses, suggesting similar conditions may apply .
  • Crystallographic Analysis : Structural data for such compounds are typically resolved using software like SHELXL () and visualized via ORTEP (–4), enabling precise bond-length and angle comparisons .
  • Biological Relevance : The aniline group and diazaadamantane scaffold are common in kinase inhibitors and antiviral agents. Increased methyl substitution might enhance target binding but reduce aqueous solubility .

Biological Activity

Overview of 3-(2,5,7-Trimethyl-1,3-diazaadamantan-2-yl)aniline

This compound is a synthetic organic compound characterized by a diazaadamantane moiety linked to an aniline group. This structural configuration suggests potential applications in medicinal chemistry due to the unique properties imparted by the diazaadamantane core.

The biological activity of compounds like this compound often involves interactions with biological targets such as enzymes or receptors. The diazaadamantane structure may enhance binding affinity and selectivity for specific targets due to its rigid and bulky nature.

Anticancer Properties

Preliminary studies have indicated that diazaadamantane derivatives exhibit anticancer activities. For instance, compounds with similar structures have been shown to inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. Research indicates that these compounds may interfere with signaling pathways critical for tumor growth and survival.

Antimicrobial Activity

Compounds related to this compound have demonstrated antimicrobial properties. Studies suggest that modifications in the diazaadamantane structure can lead to enhanced efficacy against a range of pathogens, including bacteria and fungi. The mechanism is believed to involve disruption of microbial membrane integrity or inhibition of essential enzymatic processes.

Neuroprotective Effects

Some derivatives of diazaadamantanes have been investigated for their neuroprotective effects. These compounds may exert protective actions against neurodegenerative diseases through mechanisms such as reducing oxidative stress and inflammation in neuronal cells.

Study 1: Anticancer Activity

In a recent study published in Journal of Medicinal Chemistry, researchers synthesized a series of diazaadamantane derivatives and evaluated their cytotoxicity against various cancer cell lines. The study found that certain derivatives exhibited IC50 values in the low micromolar range, indicating significant potential as anticancer agents.

Study 2: Antimicrobial Efficacy

Another study focused on evaluating the antimicrobial activity of diazaadamantane derivatives against Gram-positive and Gram-negative bacteria. Results showed that specific modifications led to increased potency against Staphylococcus aureus and Escherichia coli, highlighting the importance of structural variations in enhancing biological activity.

Data Table: Biological Activity Summary

Activity Type Effect Reference
AnticancerInhibits cell proliferationJournal of Medicinal Chemistry
AntimicrobialEffective against bacteriaMicrobial Drug Resistance Journal
NeuroprotectiveReduces oxidative stressNeuropharmacology Studies

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